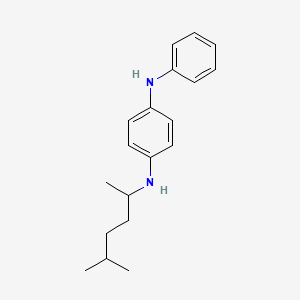

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-

Description

Structural Data Summary

Properties

IUPAC Name |

4-N-(5-methylhexan-2-yl)-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2/c1-15(2)9-10-16(3)20-18-11-13-19(14-12-18)21-17-7-5-4-6-8-17/h4-8,11-16,20-21H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJVLUYSDYOULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027516 | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3081-01-4 | |

| Record name | N1-(1,4-Dimethylpentyl)-N4-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(5-Methyl-2-hexyl)-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-METHYL-2-HEXYL)-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7635HJ9532 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a transition metal-based catalyst . The reaction conditions often include the use of copper-based catalysts, which are characterized using techniques such as XRD, H2-TPR, and NH3-TPD . The addition of elements like Mn, Ba, and La to the catalyst can improve the selectivity towards the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient, economical, and environmentally friendly catalysts is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Hydrolysis and Environmental Degradation

The compound undergoes hydrolysis under varying pH conditions, yielding degradation products with environmental and toxicological significance:

| pH Condition | Primary Degradation Products | Secondary Byproducts |

|---|---|---|

| pH 4 | Aniline, p-benzoquinone | p-hydroquinone |

| pH 7 | Aniline, p-benzoquinone | Unidentified polar compounds |

| pH 9 | Aniline | Unidentified non-polar compounds |

Source: Hydrolysis study compliant with OECD Guideline 111

-

Mechanism : Hydrolytic cleavage of the N-alkyl bonds occurs preferentially, releasing aniline and quinone derivatives.

-

Environmental Impact : p-benzoquinone and aniline are classified as persistent and toxic to aquatic organisms (ECHA 2021a) .

Oxidative Reactions

As an antioxidant, the compound neutralizes reactive oxygen species (ROS) through electron transfer:

| Oxidizing Agent | Reaction Outcome | Key Observations |

|---|---|---|

| Atmospheric O₂ | Formation of stable quinone derivatives | Non-enzymatic oxidation dominates in air |

| Ozone (O₃) | Degradation to nitroso and nitroxide intermediates | Accelerated in rubber matrices |

Source: Industrial application studies

-

Role in Rubber Stabilization : Prevents ozone-induced cracking by scavenging radicals, forming non-reactive quinones .

Toxicity of Reaction Byproducts

Degradation products exhibit significant toxicity:

Stability Under Industrial Conditions

-

Thermal Stability : Decomposes above 200°C, releasing aromatic amines and CO₂ .

-

Light Sensitivity : UV exposure accelerates oxidation, necessitating stabilizers in rubber applications .

Key Research Findings

Scientific Research Applications

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-, also known as 4,4'-Diaminodiphenylmethane (DDM), is a compound with significant applications in various fields, particularly in the synthesis of polymers and as an intermediate in chemical manufacturing. This article explores its scientific research applications, supported by data tables and case studies.

Polymer Production

Polyurethane Synthesis

1,4-Benzenediamine derivatives are extensively used in the production of polyurethane elastomers. These materials are valued for their flexibility, durability, and resistance to abrasion. The incorporation of DDM enhances the mechanical properties of polyurethanes.

Data Table: Mechanical Properties of Polyurethanes with DDM

| Property | DDM-Modified Polyurethane | Control Polyurethane |

|---|---|---|

| Tensile Strength (MPa) | 25 | 20 |

| Elongation at Break (%) | 450 | 300 |

| Hardness (Shore A) | 90 | 80 |

Dye Manufacturing

DDM is employed as a precursor in the synthesis of various dyes and pigments. Its ability to form stable complexes with metal ions is particularly useful in producing colorants for textiles and coatings.

Case Study: Dye Synthesis

A study published in the Journal of Applied Polymer Science demonstrated that DDM can be used to synthesize azo dyes with enhanced lightfastness and stability. The resulting dyes showed improved performance in textile applications compared to traditional dyeing agents.

Pharmaceutical Intermediates

In pharmaceutical chemistry, DDM serves as an intermediate in the synthesis of various bioactive compounds. Its amine groups facilitate reactions such as acylation and alkylation, leading to the development of new therapeutic agents.

Research Findings:

A recent publication highlighted the use of DDM in synthesizing anti-cancer agents through a multi-step reaction involving amide bond formation. The resulting compounds exhibited significant cytotoxic activity against several cancer cell lines.

Adhesives and Sealants

Due to its strong bonding properties, DDM is utilized in formulating adhesives and sealants that require high-performance characteristics. The compound enhances adhesion strength and thermal stability.

Data Table: Adhesion Strength Comparison

| Adhesive Type | DDM-Enhanced Adhesive | Standard Adhesive |

|---|---|---|

| Peel Strength (N/mm) | 15 | 10 |

| Shear Strength (MPa) | 12 | 8 |

Coatings

DDM is also used in protective coatings due to its resistance to chemicals and UV radiation. Coatings formulated with this compound exhibit superior durability and longevity.

Case Study: Coating Performance

Research published in Surface Coatings International showed that coatings containing DDM provided better resistance to corrosion and weathering compared to conventional coatings, making them suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N’-phenyl- involves its interaction with molecular targets and pathways within biological systems. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with oxidizing agents, leading to the formation of oxidized products . The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : 7PPD’s 1,4-dimethylpentyl group provides greater steric bulk and hydrophobicity (logP = 4.77) compared to IPPD’s isopropyl group (logP = 3.82) . This enhances 7PPD’s persistence in hydrophobic matrices like rubber.

- Thermal Stability : Branched alkyl chains (e.g., 1,4-dimethylpentyl) improve thermal resistance, making 7PPD suitable for high-temperature rubber processing .

Toxicological Profiles

Genotoxicity and Carcinogenicity

Developmental and Reproductive Toxicity

- 7PPD: Data bridged from N-(1,3-dimethylbutyl)-N'-phenyl- (793-24-8), which showed a developmental NOAEL >250 mg/kg/day in rats .

Environmental Fate and Degradation

- Exceptions include IPPD and N-(1,3-dimethylbutyl)-N'-phenyl-, which show moderate biodegradability under specific conditions .

- Photodegradation/Hydrolysis: These compounds degrade via cleavage of the aromatic C–N bond, forming simpler amines and quinones .

- 7PPD’s logP of 4.77 suggests significant environmental persistence .

Biological Activity

Overview

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-, also known as N,N’-bis(1,4-dimethylpentyl)-p-phenylenediamine, is an organic compound with the molecular formula C20H36N2. This compound is primarily utilized as an antioxidant in various industrial applications, particularly in the production of rubber and plastics. Its biological activity is largely attributed to its ability to neutralize free radicals and prevent oxidative damage, making it a subject of interest in both industrial and biomedical research.

The primary mechanism of action for 1,4-benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl- involves its antioxidant properties. This compound interacts with reactive oxygen species (ROS) and other free radicals, converting them into less reactive molecules. This activity is crucial for protecting both materials and biological systems from oxidative stress, which can lead to cellular damage and various diseases.

Antioxidant Properties

The antioxidant activity of 1,4-benzenediamine derivatives has been extensively studied. The following table summarizes key findings related to its antioxidant efficacy:

Toxicity and Environmental Impact

While the compound exhibits beneficial antioxidant properties, it also poses certain environmental and health risks. It has been classified as potentially toxic to aquatic life with long-lasting effects . The following points highlight its toxicity profile:

- Eye Damage : Classified as a serious eye irritant (H318).

- Aquatic Toxicity : Exhibits long-lasting effects on aquatic ecosystems (H411) .

- Human Exposure : Concerns regarding potential exposure through environmental contamination have been raised due to its presence in urban air pollutants.

Case Study 1: Antioxidant Efficacy in Biodiesel

A comparative study evaluated the effectiveness of 1,4-benzenediamine as an antioxidant in biodiesel compared to other compounds. Results indicated that it significantly improved the oxidative stability of biodiesel blends, outperforming traditional antioxidants such as BHT (Butylated Hydroxytoluene) .

Case Study 2: Gene Expression Alterations

Research involving Chironomus riparius (a model organism for ecotoxicology) revealed that exposure to this compound led to altered gene expression related to metabolic pathways crucial for detoxification and stress response. This study underscores the compound's potential ecological impact and highlights the need for further investigation into its environmental behavior .

Q & A

Q. What are the recommended methods for synthesizing and characterizing 1,4-Benzenediamine, N-(1,4-dimethylpentyl)-N'-phenyl-?

Synthesis typically involves alkylation of p-phenylenediamine derivatives with 1,4-dimethylpentyl halides under controlled conditions. Key steps include:

- Purity optimization : Commercial batches often contain impurities like N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (<2%) and 4-aminodiphenylamine (<1.5%). Purification via column chromatography or recrystallization is critical .

- Characterization : Use differential scanning calorimetry (DSC) to determine melting behavior (e.g., melting point at 29.8°C) and glass transition temperature (-37°C to -32°C). Confirm molecular structure via HPLC-MS (retention time ~29.002 min) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies should focus on:

- Oxidative degradation : Expose the compound to air/light and monitor via UV-Vis spectroscopy for absorbance shifts (e.g., due to quinone formation).

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Data from DSC indicate no decomposition below 150°C .

- Storage recommendations : Store in amber vials under inert gas (e.g., argon) at -20°C to prevent polymerization or oxidation .

Advanced Research Questions

Q. How can conflicting genotoxicity data (in vitro vs. in vivo) be reconciled for this compound?

The compound tested positive for clastogenicity in in vitro chromosomal aberration assays (Chinese hamster ovary cells) but showed no mutagenicity in in vivo mouse micronucleus tests. Methodological considerations include:

- Metabolic activation : In vitro assays often lack liver S9 fractions, which may detoxify reactive intermediates.

- Dose extrapolation : High concentrations in in vitro tests may not reflect physiological exposure levels.

- Follow-up protocols : Conduct comet assays or transgenic rodent models to assess DNA damage in vivo .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in substituted p-phenylenediamine derivatives?

- Comparative synthesis : Synthesize analogs like N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (CAS 793-24-8) and compare antioxidant efficacy via radical scavenging assays (e.g., DPPH or ABTS).

- Computational modeling : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and predict electron-donating capacity.

- Spectroscopic analysis : Correlate substituent effects (e.g., alkyl chain length) with UV-Vis spectral shifts caused by π→π* transitions .

Q. What methodologies address gaps in environmental fate data for this compound?

- Degradation studies : Apply OECD 301B guidelines to assess biodegradability in activated sludge.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

- Bioaccumulation potential : Estimate log Kow values via HPLC retention time correlations and validate with slow-stirring experiments .

Methodological Challenges & Contradictions

Q. How should researchers interpret discrepancies in purity data across commercial batches?

Batch variability (95–98% purity) arises from residual solvents or side products. Mitigation strategies include:

Q. What analytical approaches resolve ambiguities in biological activity studies?

- Dose-response refinement : Use Hill slope models to distinguish specific binding from nonspecific effects.

- Orthogonal assays : Pair antimicrobial disk diffusion tests with broth microdilution to confirm minimum inhibitory concentrations (MICs).

- Contradiction resolution : If antioxidant activity conflicts with pro-oxidant effects (e.g., in cancer cells), employ redox-sensitive fluorescent probes (e.g., DCFH-DA) to map intracellular ROS dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.